

Longdaysin: A Chemical Probe for Chronobiology Research

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Compound of Interest

Compound Name: Longdaysin

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Longdaysin**, a potent small-molecule modulator of the circadian clock. **Longdaysin** was identified through a high-throughput chemical screen and has been characterized as a multi-kinase inhibitor that dramatically lengthens the circadian period in a variety of model systems, from cultured cells to whole organisms.^{[1][2][3]} Its unique mechanism of action, targeting a network of kinases that regulate the core clock machinery, makes it an invaluable tool for dissecting the molecular intricacies of circadian rhythms. This document details **Longdaysin**'s mechanism of action, provides quantitative data on its efficacy, outlines detailed experimental protocols for its use, and presents visual representations of its signaling pathways and associated experimental workflows.

Introduction

The circadian clock is an endogenous timekeeping system that orchestrates daily rhythms in physiology, metabolism, and behavior in most living organisms.^[1] Disruptions in this finely tuned system have been implicated in a wide range of pathologies, including sleep disorders, metabolic syndrome, and cancer. Small-molecule modulators of the circadian clock are powerful tools for both fundamental research and as potential therapeutic agents.

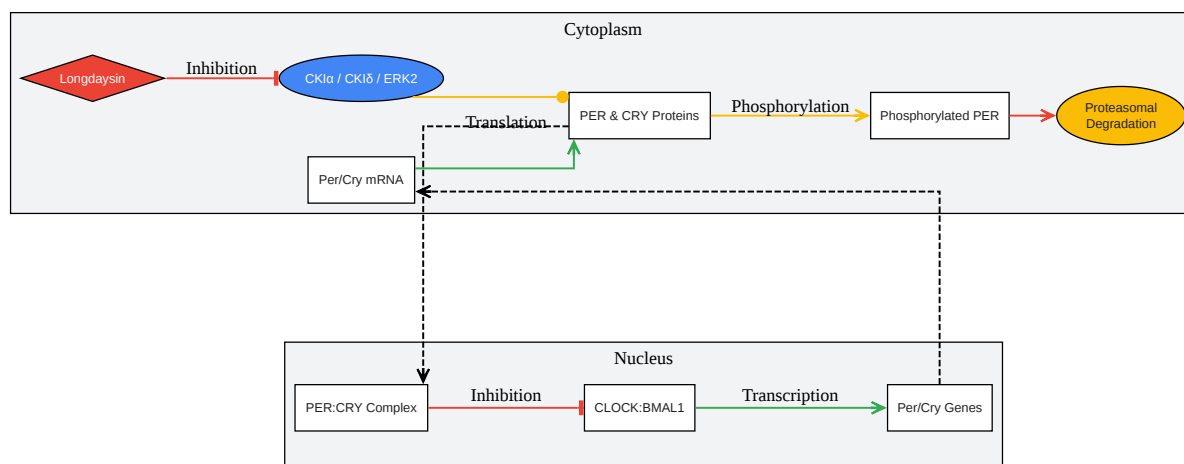
Longdaysin, a purine derivative, was discovered in a large-scale screen of approximately 120,000 uncharacterized compounds for their effect on the circadian period in human U2OS cells expressing a Bmal1-luciferase reporter.[1][2] It was named for its profound period-lengthening effect, capable of extending the circadian period by over 10 hours.[4] This guide serves as a technical resource for researchers utilizing **Longdaysin** to probe the mechanisms of the circadian clock.

Mechanism of Action

Longdaysin exerts its period-lengthening effect by inhibiting multiple protein kinases that are key regulators of the core circadian clock. Through affinity chromatography coupled with mass spectrometry and subsequent validation with siRNA-mediated gene knockdown, the primary targets of **Longdaysin** responsible for its effect on circadian period have been identified as Casein Kinase I δ (CKI δ), Casein Kinase I α (CKI α), and Extracellular signal-regulated kinase 2 (ERK2).[1][2][3]

The core of the mammalian circadian clock is a transcription-translation feedback loop involving the transcriptional activators CLOCK and BMAL1, and the repressors Period (PER) and Cryptochrome (CRY). The stability and nuclear translocation of the PER and CRY proteins are critical for determining the period of the clock. CKI δ and CKI α are known to phosphorylate PER proteins, marking them for degradation.[2][3] By inhibiting these kinases, **Longdaysin** stabilizes PER proteins, leading to a delay in the negative feedback loop and a consequent lengthening of the circadian period.[1][2][3] Specifically, **Longdaysin** has been shown to inhibit the degradation of PER1.[2][3] The simultaneous inhibition of CKI δ , CKI α , and ERK2 by **Longdaysin** produces a much more dramatic period-lengthening effect than the individual knockdown of any of these kinases, highlighting the robustness of the kinase network in regulating the circadian clock.[2][3]

Signaling Pathway Diagram



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Caption: **Longdaysin** inhibits CKI α , CKI δ , and ERK2, stabilizing PER proteins and lengthening the circadian period.

Quantitative Data

The efficacy of **Longdaysin** has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data for **Longdaysin** and its less potent precursor, compound 1.

Table 1: In Vitro Kinase Inhibition

Compound	CKI δ IC50 (μ M)	CKI α IC50 (μ M)	ERK2 IC50 (μ M)	CDK7 IC50 (μ M)
Longdaysin	8.8	5.6	52	29
Compound 1	21	23	160	29
Data from Hirota et al., 2010. [1]				

Table 2: Cell-Based Circadian Period Lengthening in U2OS Cells

Compound	Concentration for 5h Period Change (μ M)	Concentration for 10h Period Change (μ M)	Concentration for 15h Period Change (μ M)
Longdaysin	1.5	5.7	13
Compound 1	4.4	17	38
Data from Hirota et al., 2010. [1]			

Table 3: Cell-Based PER1 Degradation Assay

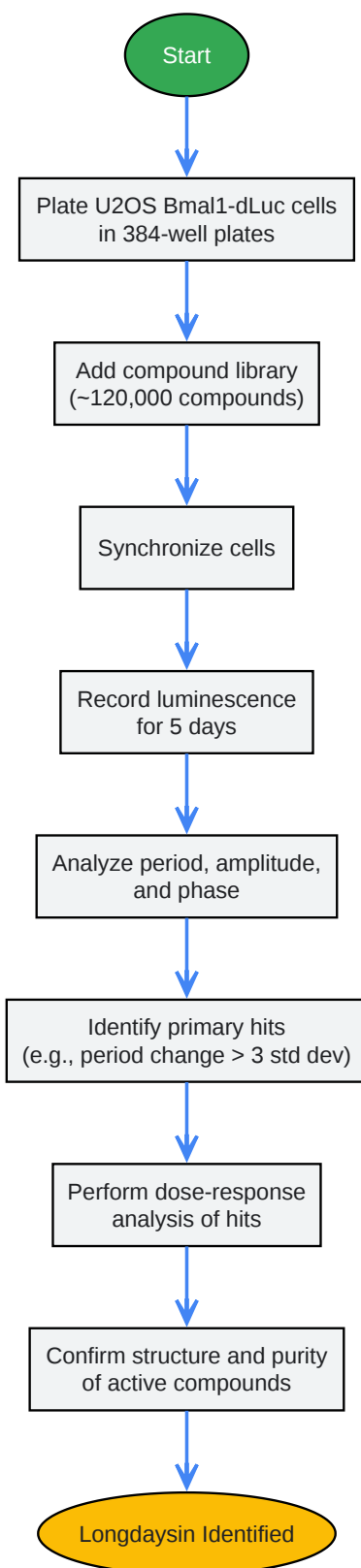
Compound	CKI δ EC50 (μ M)	CKI α EC50 (μ M)
Longdaysin	9.7	9.2
Compound 1	n.d.	n.d.
Data from Hirota et al., 2010. [1]		
n.d., not determined		

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Longdaysin**.

High-Throughput Screen for Circadian Modulators

This protocol outlines the workflow for identifying small molecules that modulate the circadian period using a cell-based luciferase reporter assay.



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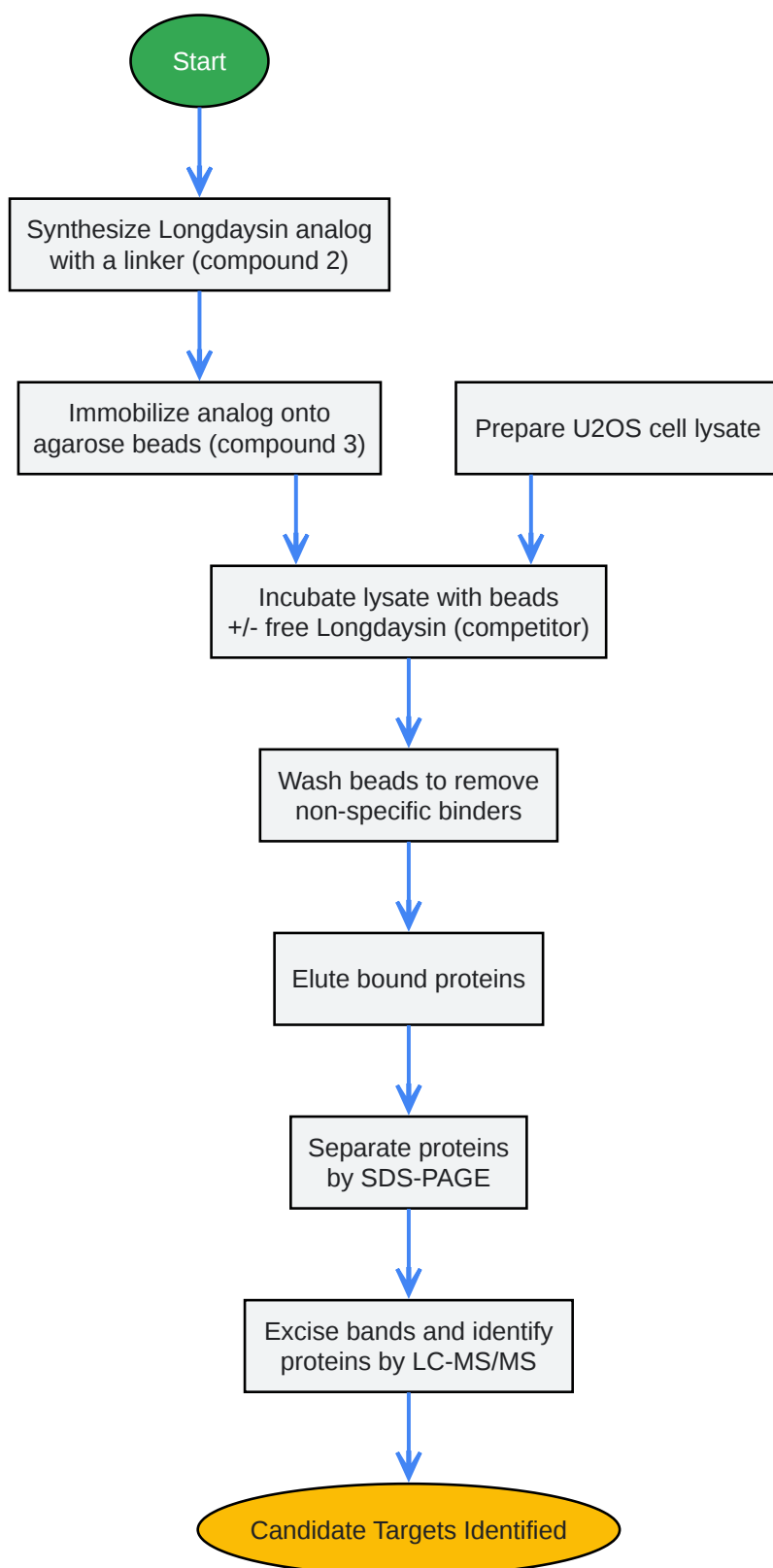
Caption: High-throughput screening workflow for the identification of circadian-modulating compounds.

Methodology:

- **Cell Culture:** Culture human U2OS cells stably expressing a Bmal1-promoter-driven destabilized luciferase reporter (Bmal1-dLuc) in DMEM supplemented with 10% FBS and antibiotics.
- **Plating:** Seed cells into 384-well plates at a density that allows for confluence at the time of recording.
- **Compound Addition:** Use a robotic liquid handling system to add compounds from a chemical library to a final concentration of $\sim 7 \mu\text{M}$. Include DMSO as a vehicle control.
- **Synchronization:** After compound addition, synchronize the cellular clocks by replacing the medium with DMEM containing 100 nM dexamethasone for 2 hours.
- **Luminescence Recording:** After synchronization, replace the medium with a recording medium (DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin). Seal the plates and place them in a luminometer maintained at 37°C. Record luminescence at regular intervals (e.g., every 30 minutes) for at least 5 days.
- **Data Analysis:** Detrend the raw luminescence data and analyze the circadian parameters (period, amplitude, phase) using appropriate software (e.g., LumiCycle Analysis, Actimetrics). Identify hits based on significant deviations from the DMSO control.
- **Hit Validation:** Re-test primary hits in dose-response experiments to determine their potency and efficacy. Confirm the chemical structure and purity of the most potent hits.

Target Identification using Affinity Chromatography

This protocol describes the identification of **Longdaysin**'s protein targets from cell lysates.



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Caption: Workflow for identifying the protein targets of **Longdaysin** using affinity chromatography.

Methodology:

- Probe Synthesis and Immobilization: Synthesize a **Longdaysin** analog containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).^[1]
- Cell Lysate Preparation: Grow U2OS cells to confluence, harvest, and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
- Affinity Pulldown:
 - Incubate the cell lysate with the **Longdaysin**-conjugated beads for several hours at 4°C with gentle rotation.
 - In a parallel control experiment, pre-incubate the lysate with an excess of free **Longdaysin** (e.g., 100 µM) before adding the beads. This will serve as a competition control to identify specific binders.
- Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the specifically bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
- Protein Identification:
 - Separate the eluted proteins by SDS-PAGE and visualize them using a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
 - Excise protein bands that are present in the pulldown but absent or significantly reduced in the competition control.
 - Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Zebrafish Circadian Rhythm Assay

This protocol details the use of a transgenic zebrafish model to assess the in vivo efficacy of **Longdaysin**.

Methodology:

- Animal Model: Use transgenic zebrafish larvae harboring a per3-luciferase (per3-luc) reporter.[1]
- Entrainment: Entrain the larvae to a 12-hour light:12-hour dark cycle for 3-4 days.[1]
- Compound Treatment and Recording:
 - Following entrainment, place individual larvae into the wells of a 96-well plate containing embryo medium with varying concentrations of **Longdaysin** and 0.1 mM luciferin.
 - Transfer the plate to a light-tight luminometer and monitor luminescence in constant darkness at a constant temperature.[1]
- Data Analysis: Analyze the luminescence data to determine the period of the circadian rhythm for each larva. Plot the period length as a function of **Longdaysin** concentration.[1]

Conclusion

Longdaysin is a powerful and specific chemical probe for the study of circadian rhythms. Its ability to dramatically and reversibly lengthen the circadian period by targeting a network of key regulatory kinases provides a unique tool for researchers to investigate the molecular clockwork in a variety of biological systems. The data and protocols presented in this guide are intended to facilitate the effective use of **Longdaysin** in advancing our understanding of chronobiology and its implications for human health.

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References

- 1. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CK1 α as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Circadian Oscillations with a Bioluminescence Reporter in Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase activity assay [bio-protocol.org]
- 4. Researchers discover compound with potent effects on biological clock | EurekAlert! [eurekalert.org]
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